molecular formula C9H6O6S B1212689 2H-1-Benzopyran-2-one, 7-(sulfooxy)- CAS No. 69526-88-1

2H-1-Benzopyran-2-one, 7-(sulfooxy)-

Cat. No.: B1212689
CAS No.: 69526-88-1
M. Wt: 242.21 g/mol
InChI Key: LJOOSFYJELZGMR-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(sulfooxy)-: . This compound is characterized by the presence of a coumarin core structure with a sulfooxy group attached at the 7th position. It has a molecular formula of C9H6O6S and a molecular weight of 242.21 g/mol .

Biochemical Analysis

Biochemical Properties

2H-1-Benzopyran-2-one, 7-(sulfooxy)- plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with sulfotransferases, which are enzymes that catalyze the transfer of a sulfo group to various substrates. This interaction is crucial for the metabolism and detoxification of endogenous and exogenous compounds . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can bind to proteins involved in cellular signaling pathways, thereby modulating their function.

Cellular Effects

2H-1-Benzopyran-2-one, 7-(sulfooxy)- affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in gene expression . This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of sulfotransferases by binding to their active sites, thereby preventing the transfer of sulfo groups to substrates . Additionally, 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2H-1-Benzopyran-2-one, 7-(sulfooxy)- is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, resulting in altered cellular function.

Dosage Effects in Animal Models

The effects of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular signaling pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels.

Metabolic Pathways

2H-1-Benzopyran-2-one, 7-(sulfooxy)- is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which play key roles in the metabolism of endogenous and exogenous compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects.

Subcellular Localization

2H-1-Benzopyran-2-one, 7-(sulfooxy)- exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its interaction with specific biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- typically involves the sulfonation of 7-hydroxycoumarin. The reaction is carried out by treating 7-hydroxycoumarin with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions usually involve maintaining a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of 2H-1-Benzopyran-2-one, 7-(sulfooxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(sulfooxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(sulfooxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and cancer.

    Industry: Utilized in the production of dyes, optical brighteners, and fluorescent probes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-(sulfooxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfooxy group enhances its water solubility and potential for forming hydrogen bonds, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

(2-oxochromen-7-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOOSFYJELZGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989494
Record name 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69526-88-1
Record name 7-(Sulfooxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69526-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxycoumarin sulfate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069526881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-2H-1-benzopyran-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxycoumarin sulfate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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